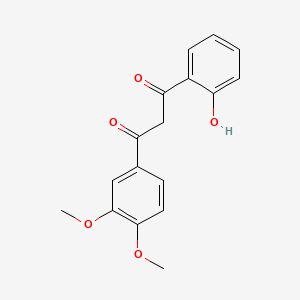
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide, also known as CYC065, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent.
Mecanismo De Acción
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide inhibits cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. CDK2 is overexpressed in many types of cancer and plays a critical role in promoting cell proliferation. By inhibiting CDK2, this compound prevents cancer cells from progressing through the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of hepatitis C virus, suggesting that it may have antiviral properties. This compound has also been shown to modulate the immune system by increasing the production of interferon-gamma and interleukin-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide in lab experiments is its specificity for CDK2, which reduces the risk of off-target effects. However, its potency may vary depending on the type of cancer being studied, and its efficacy may be affected by the presence of other proteins that regulate the cell cycle.
Direcciones Futuras
There are several potential future directions for research on 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the investigation of this compound's effects on the immune system and its potential use as an immunomodulatory agent. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with aniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with cyclopropylamine and 2-methoxybenzyl chloride to form the final product. The purity of the compound is confirmed using NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has the ability to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-anilino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-20-10-6-5-7-16(20)15-26(19-11-12-19)21(27)17-13-23-22(24-14-17)25-18-8-3-2-4-9-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQWCADLGRFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)
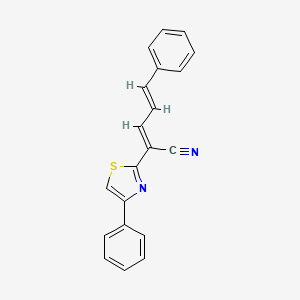
![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)
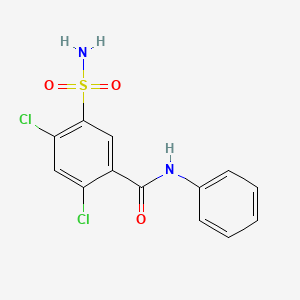
![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![1-(3-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5633445.png)
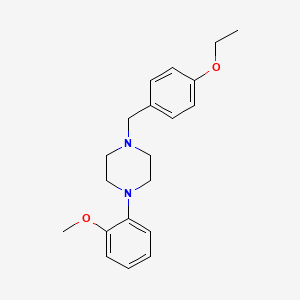
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
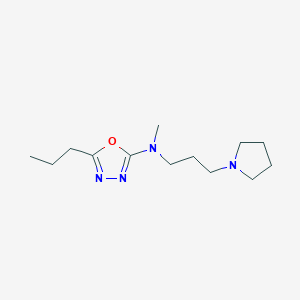
![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)
